1-Stearoyl-2-oleoyl-sn-glycerol-3-phosphoethanolamine

描述

属性

CAS 编号 |

6418-95-7 |

|---|---|

分子式 |

C41H80NO8P |

分子量 |

746.0 g/mol |

IUPAC 名称 |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |

InChI |

InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18-/t39-/m1/s1 |

InChI 键 |

JQKOHRZNEOQNJE-DJEJVYNPSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

物理描述 |

Solid |

产品来源 |

United States |

准备方法

Cyclocondensation of 2-Amino-4-methylphenol with Carboxylic Acid Derivatives

The benzoxazole core is constructed via cyclization of 2-amino-4-methylphenol with activated carboxylic acid derivatives. A representative protocol involves:

- Reactants : 2-Amino-4-methylphenol and 3-nitrobenzoic acid.

- Catalyst : Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (oxyma) with para-toluenesulfonic acid (PTSA).

- Conditions : Reflux in toluene at 110°C for 12 hours.

- Yield : 78–85%.

Mechanistic Insight : Oxyma facilitates dehydration-cyclization by activating the carboxyl group, while PTSA protonates the amine to enhance nucleophilicity.

Alternative Oxidative Cyclization Using DDQ/MnO₂

For substrates resistant to thermal cyclization, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with MnO₂ as a terminal oxidant enables room-temperature cyclization:

- Reactants : 2-Amino-4-methylphenol and benzaldehyde.

- Catalyst : DDQ (10 mol%), MnO₂ (2 equiv).

- Conditions : Stirred in dichloroethane (DCE) at 25°C for 6 hours.

- Yield : 70–75%.

Synthesis of 2,3-Dichlorobenzoyl Chloride

Phosphorus Oxychloride-Mediated Activation

Benzoyl chloride derivatives are synthesized from corresponding carboxylic acids using phosphorus oxychloride (POCl₃):

- Reactants : 2,3-Dichlorobenzoic acid and POCl₃.

- Conditions : Reflux in dichloromethane (DCM) at 40°C for 3 hours.

- Yield : 92–95%.

Advantage : Avoids isolation of hazardous acyl chlorides by in situ generation.

Amide Coupling: Final Step Assembly

Schotten-Baumann Reaction

Classical amide formation employs the Schotten-Baumann protocol:

Coupling Reagent-Assisted Synthesis

For moisture-sensitive substrates, carbodiimide-based reagents enhance efficiency:

- Reactants : 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline and 2,3-dichlorobenzoic acid.

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).

- Solvent : Dimethylformamide (DMF) at 0°C → 25°C.

- Yield : 88–90%.

Optimization and Challenges

Solvent Selection

Catalytic Innovations

- Hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) enable metal-free cyclization but at higher costs.

- Copper catalysis (CuI, Cu(OAc)₂) accelerates C–O bond formation but risks residual metal contamination.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction confirms the planar benzoxazole and amide moieties, with dihedral angles <5° between rings.

Comparative Evaluation of Methods

Industrial and Environmental Considerations

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Amines derived from the reduction of the benzamide carbonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

作用机制

The mechanism of action of 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichloro groups may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazole-Benzamide Family

2,3-Dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS 5715-59-3)

- Key Differences :

- Substituent Position : The benzoxazole moiety is attached to the para-position of the phenyl ring (vs. meta in the target compound).

- Benzoxazole Modification : The benzoxazole ring has an ethyl group at the 5-position instead of a methyl group.

- Impact on Properties: The ethyl group increases molecular weight (C₁₇H₁₉NO₂ vs. The para substitution could alter steric interactions in target binding compared to the meta isomer .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Key Differences :

- Replaces the benzoxazole ring with a thiazole ring (containing sulfur instead of oxygen).

- Features fluorine substituents on the benzene ring instead of chlorine.

- Fluorine’s electronegativity may enhance binding affinity compared to chlorine .

Functional Analogues in Agrochemicals

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Key Differences :

- Lacks the benzoxazole moiety but retains a dichlorinated phenyl group and benzamide core.

- Includes an ethoxymethoxy substituent.

- Application : Used as a herbicide.

- Comparison : The benzoxazole group in the target compound may confer unique steric or electronic properties for targeting different biological pathways .

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Key Differences: Contains a triazolinone ring and sulfonamide group instead of benzoxazole.

- Application : A broad-spectrum herbicide.

- Structural Insight: The triazolinone and sulfonamide groups enhance reactivity, suggesting that the benzoxazole-amide scaffold might offer alternative modes of action .

Hydrazide Derivatives with Benzimidazole Moieties

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b)

- Key Differences :

- Replaces benzoxazole with benzimidazole (two nitrogen atoms in the heterocycle).

- Features a hydrazide linker instead of a direct amide bond.

- Synthesis Insight : Both classes involve condensation reactions (e.g., hydrazide-aldehyde condensation in benzimidazoles vs. amide bond formation in benzoxazoles) .

生物活性

2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS Number: 6418-95-7) is a synthetic organic compound notable for its unique structure, which includes dichloro substituents and a benzoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

| Property | Value |

|---|---|

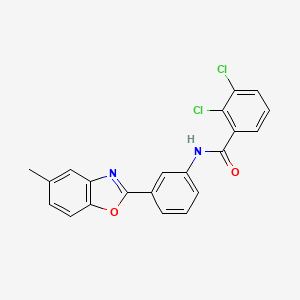

| Molecular Formula | C21H14Cl2N2O2 |

| Molecular Weight | 397.254 g/mol |

| Density | 1.399 g/cm³ |

| Boiling Point | 487.7 °C |

| Flash Point | 248.8 °C |

The biological activity of 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets within cells. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of dichloro groups may enhance the compound's binding affinity and specificity to these targets, leading to its observed biological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells by disrupting key cellular pathways.

- In Vitro Studies : The compound has been tested against several cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests a promising potential for use as an anticancer agent.

- Mechanism of Action : Molecular docking studies reveal that the compound binds effectively to proteins involved in cell proliferation and survival, such as Bcl-2, which is crucial for maintaining cell viability in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In vitro assays indicate that it exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the dichloro substituents play a critical role in enhancing its antimicrobial efficacy .

- Fungal Activity : Preliminary tests have shown that the compound may also possess antifungal properties, although further research is required to confirm these effects.

Case Studies

Several studies have focused on the biological activity of compounds related to 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide:

- Study A : A recent study investigated the cytotoxic effects of this compound on human glioblastoma cells (U251). The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Study B : Another research effort assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibition zones comparable to established antibiotics, indicating its potential as an alternative treatment option .

常见问题

Q. What are the common synthetic routes for preparing 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, and how is reaction progress monitored?

The compound can be synthesized via condensation reactions involving intermediates like 3-(5-methyl-1,3-benzoxazol-2-yl)aniline and 2,3-dichlorobenzoyl chloride. A typical method involves refluxing reactants in anhydrous alcohol under nitrogen, followed by purification via recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) with mobile phases such as chloroform:methanol (7:3 ratio) . For intermediate steps, hydrazine hydrate may be used to generate acetohydrazide derivatives, as seen in analogous benzoxazole syntheses .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Characterization involves nuclear magnetic resonance (¹H NMR, ¹³C NMR) to confirm substituent positions and integration ratios, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. For example, ¹H NMR in deuterated dimethyl sulfoxide (DMSO-d₆) can resolve aromatic protons and confirm amide bond formation . Crystallographic data (e.g., unit cell parameters, space group) are obtained via X-ray diffraction and refined using software like SHELXL .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELXL?

Challenges include handling twinned crystals, high thermal motion in flexible groups, and low-resolution data. SHELXL employs robust algorithms for absorption correction (e.g., multi-scan methods) and anisotropic displacement parameter refinement. For example, hydrogen atoms are added geometrically with riding models, while heavy atoms are refined anisotropically to improve accuracy . Twinning can be addressed using the TWIN/BASF commands in SHELXL, which model pseudo-merohedral twinning .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this benzamide-benzoxazole hybrid?

SAR studies should systematically modify substituents on the benzamide (e.g., halogen positioning) and benzoxazole (e.g., methyl group substitution) moieties. Biological assays (e.g., enzyme inhibition, antimicrobial activity) can quantify activity changes. For example, replacing chlorine atoms with fluorines may enhance bioavailability, while altering the benzoxazole’s methyl group could affect binding to target enzymes like acps-pptase, as seen in structurally related compounds . Dose-response curves and molecular docking simulations can further elucidate interactions .

Q. How to resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions may arise from variations in assay conditions (e.g., solvent, pH), compound purity, or structural confirmation. Best practices include:

- Validating purity via HPLC and elemental analysis.

- Repeating assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Confirming structural integrity via crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .

- Cross-referencing with orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。